molecular formula C15H22N2O5S B5788485 2-methoxy-N,5-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

2-methoxy-N,5-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B5788485
M. Wt: 342.4 g/mol
InChI Key: NKMIGNGYNWUZQF-UHFFFAOYSA-N
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Description

2-methoxy-N,5-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a methoxy group, a dimethyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N,5-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxybenzenesulfonyl chloride with N,N-dimethyl-2-aminoacetaldehyde dimethyl acetal, followed by the introduction of the morpholine ring through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N,5-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-methoxy-N,5-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N,5-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-methylbenzenesulfonamide
  • N,N-dimethylbenzenesulfonamide
  • 2-methoxy-N-(morpholin-4-yl)benzenesulfonamide

Uniqueness

2-methoxy-N,5-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-methoxy-N,5-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-12-4-5-13(21-3)14(10-12)23(19,20)16(2)11-15(18)17-6-8-22-9-7-17/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMIGNGYNWUZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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